molecular formula C16H18N2OS B11333680 4-(ethylsulfanyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(ethylsulfanyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11333680
M. Wt: 286.4 g/mol
InChI Key: CUPJCLSEKFUEOW-UHFFFAOYSA-N
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Description

4-(ETHYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound belonging to the class of bicyclic pyrimidines. This compound features a unique structure with an ethylsulfanyl group and a methylphenyl group attached to a cyclopenta[d]pyrimidin-2-one core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ETHYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe ethylsulfanyl and methylphenyl groups are then introduced via substitution reactions using suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(ETHYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring.

    Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methylphenyl ring.

Scientific Research Applications

4-(ETHYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ETHYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic pyrimidines such as pyrimido[4,5-d]pyrimidines and pyrido[4,3-d]pyrimidines. These compounds share structural similarities but differ in the nature and position of substituents.

Uniqueness

4-(ETHYLSULFANYL)-1-(4-METHYLPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to the presence of both ethylsulfanyl and methylphenyl groups, which impart distinct chemical properties. This uniqueness makes it a valuable compound for specific research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

4-ethylsulfanyl-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C16H18N2OS/c1-3-20-15-13-5-4-6-14(13)18(16(19)17-15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3

InChI Key

CUPJCLSEKFUEOW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)N(C2=C1CCC2)C3=CC=C(C=C3)C

Origin of Product

United States

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